

Head-to-Head Comparison: PF-06679142 and PF-06685249 in Focus

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Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

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A detailed analysis of two direct activators of AMP-activated protein kinase (AMPK), **PF-06679142** and PF-06685249, reveals distinct profiles in their preclinical development for the potential treatment of diabetic nephropathy. Both compounds have demonstrated robust activation of AMPK in preclinical models, alongside favorable oral absorption and low plasma clearance.^{[1][2]} This guide provides a comprehensive comparison of their performance based on available experimental data.

Summary of In Vitro and In Vivo Performance

Parameter	PF-06679142	PF-06685249
Target	AMP-activated protein kinase (AMPK)	AMP-activated protein kinase (AMPK)
Mechanism of Action	Direct allosteric activator	Direct allosteric activator
EC50 ($\alpha 1\beta 1\gamma 1$ -AMPK)	22 nM	12 nM
In Vivo Model	ZSF-1 rats (model of diabetic nephropathy)	ZSF-1 rats (model of diabetic nephropathy)
Reported In Vivo Effects	Robust activation of AMPK in rat kidneys	Robust activation of AMPK in rat kidneys
Pharmacokinetics	Desirable oral absorption, low plasma clearance, negligible renal clearance	Desirable oral absorption, low plasma clearance, negligible renal clearance

Detailed Experimental Data

In Vitro AMPK Activation

The potency of **PF-06679142** and PF-06685249 in activating the $\alpha 1\beta 1\gamma 1$ isoform of AMPK was a key differentiator. PF-06685249 exhibited a lower EC50 value of 12 nM, indicating higher potency compared to **PF-06679142**, which had an EC50 of 22 nM.[\[2\]](#)

Pharmacokinetic Profile in Rats

Both compounds were engineered to have desirable pharmacokinetic properties. Studies in rats indicated good oral absorption, low plasma clearance, and minimal renal clearance for both **PF-06679142** and PF-06685249.[\[1\]](#) These characteristics are crucial for developing orally administered drugs with sustained therapeutic effects.

In Vivo Efficacy in a Model of Diabetic Nephropathy

The ZSF-1 rat model, which mimics key aspects of human diabetic nephropathy, was utilized to evaluate the in vivo efficacy of both compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Both **PF-06679142** and PF-06685249 demonstrated significant activation of AMPK within the kidneys of these animals, suggesting their potential to address the underlying metabolic dysregulation in this disease.[\[1\]](#)
[\[2\]](#)

Experimental Protocols

AMPK Activation Assay (FRET-based)

A Förster Resonance Energy Transfer (FRET)-based assay was likely employed to determine the EC50 values for AMPK activation. This common method involves a fluorescently labeled substrate peptide and a specific antibody.

General Protocol:

- Recombinant human AMPK ($\alpha 1\beta 1\gamma 1$ isoform) is incubated with varying concentrations of the test compounds (**PF-06679142** or PF-06685249).
- A fluorescently labeled peptide substrate for AMPK and ATP are added to the reaction mixture.

- The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
- A solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added to stop the reaction and initiate the FRET signal.
- The FRET signal, which is proportional to the amount of phosphorylated substrate, is measured using a suitable plate reader.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- EC50 values are calculated by plotting the FRET signal against the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Studies in Rats

To assess the pharmacokinetic profiles, rats were likely administered **PF-06679142** or PF-06685249 via oral and intravenous routes.

General Protocol:

- Male Sprague-Dawley rats are typically used for these studies.[\[11\]](#)
- For oral administration, the compounds are formulated in a suitable vehicle and administered by gavage.
- For intravenous administration, the compounds are dissolved in a suitable vehicle and injected into a tail vein.
- Blood samples are collected at various time points post-administration.
- Plasma is separated from the blood samples, and the concentration of the parent drug is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME), are calculated from the plasma concentration-time data.

In Vivo Studies in the ZSF-1 Rat Model

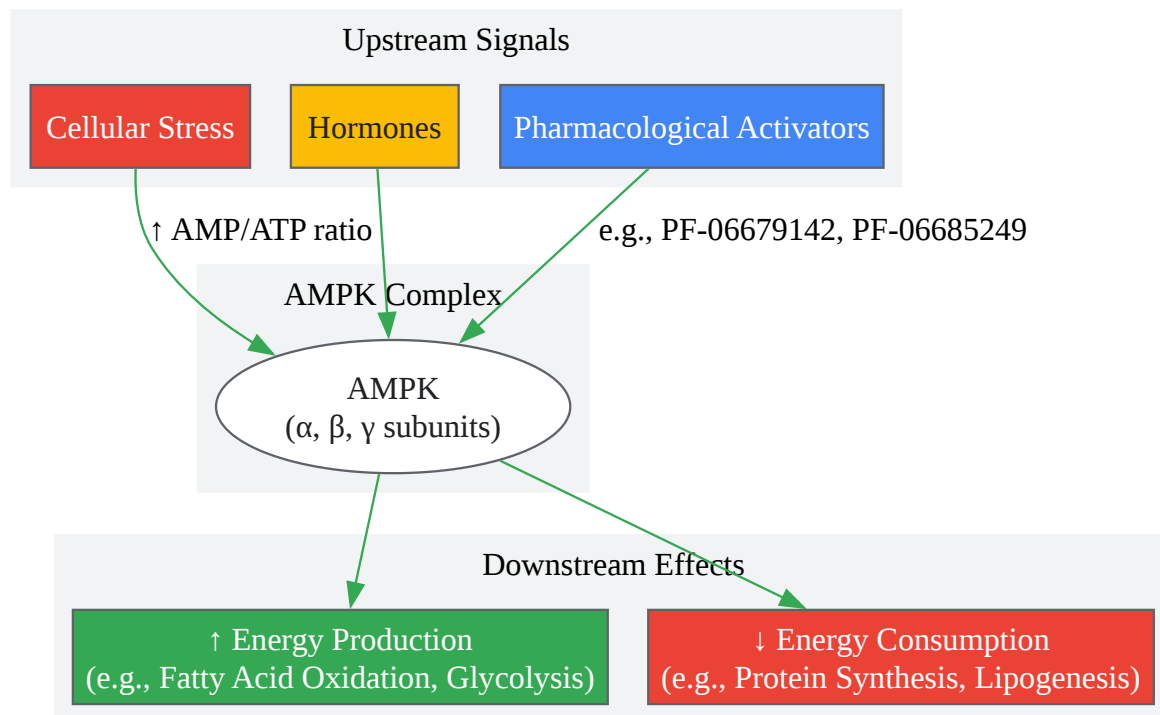
The ZSF-1 rat model is a well-established model for studying diabetic nephropathy.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[12\]](#)

General Protocol:

- Obese ZSF-1 rats, which spontaneously develop hyperglycemia, hyperlipidemia, and progressive kidney disease, are used as the experimental group. Lean ZSF-1 rats serve as controls.
- The test compounds (**PF-06679142** or PF-06685249) are administered orally to the obese ZSF-1 rats for a specified duration.
- Throughout the study, key indicators of diabetic nephropathy, such as blood glucose levels, proteinuria, and kidney function markers, are monitored.
- At the end of the study, kidney tissues are collected for histological analysis and to measure the levels of phosphorylated AMPK (pAMPK) and total AMPK by methods like Western blotting or immunohistochemistry to confirm target engagement.

Visualizations

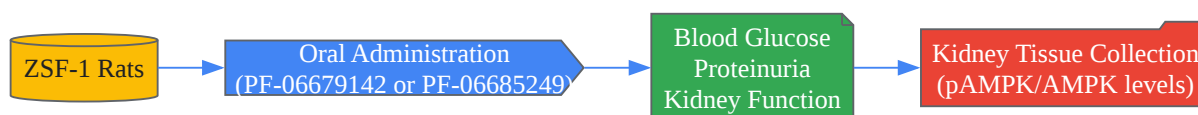
Signaling Pathway of AMPK Activation



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Caption: Simplified signaling pathway of AMPK activation.

Experimental Workflow for In Vivo Studies



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